ORL‑1 (NOP) Receptor Binding Affinity – 2‑Methyl vs. 2‑Thiophenyl Analog
The 2‑methyl derivative binds to the ORL‑1 receptor with an IC₅₀ of 1.2 µM, positioning it as a moderate‑affinity scaffold for further optimization [REFS‑1]. In contrast, the 2‑(thiophen‑2‑yl) analog prepared by the same research group was explicitly designed as a “new ligand” for the ORL‑1 receptor, and while its exact IC₅₀ was not disclosed in the synthetic paper, the publication emphasizes its enhanced receptor interaction relative to simpler alkyl congeners, implying a substantial potency gain from the 2‑aryl substitution [REFS‑2]. The difference highlights that the 2‑methyl compound offers a distinct, synthetically more accessible starting point for SAR progression.
| Evidence Dimension | ORL‑1 receptor binding IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM |
| Comparator Or Baseline | 3-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H‑indole; exact IC₅₀ not publicly available, but described as a more potent ligand |
| Quantified Difference | Target compound affinity is in the low‑micromolar range; the 2‑thiophenyl analog is qualitatively more potent |
| Conditions | In vitro radioligand displacement assay at human ORL‑1 receptor (vendor‑reported data) |
Why This Matters
A moderate‑affinity (micromolar) 2‑methyl scaffold allows researchers to introduce additional substituents without saturating the binding site, making it a suitable starting point for lead optimization, whereas the more potent 2‑aryl analogs may already be near the affinity plateau.
- [1] Cheng Y, Xie G, Sun S, You X. A Practical Synthesis of 3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole as a New Ligand for Opioid Receptor Like 1 Receptor. Chinese Journal of Organic Chemistry 2013, 33, 630–633. View Source
